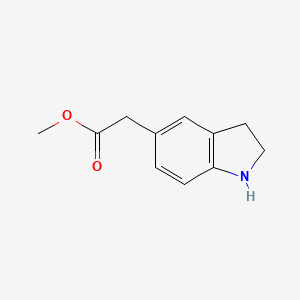
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Cat. No. B3248582
Key on ui cas rn:
188111-62-8
M. Wt: 191.23 g/mol
InChI Key: VHCHZAYZABZJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06048872
Procedure details


A suspension of (1-acetyl-2,3-dihydro-1H-indol-5-yl)-acetic acid methyl ester (0.60 g) in 2M hydrochloric acid (15 ml) was heated under reflux for 5 h. The mixture was evaporated to dryness. The residue was dissolved in methanol (20 ml) and treated with concentrated sulphuric acid (5 drops). The solution was stirred at room temperature for one hour, then concentrated. The residue was partitioned between ethyl acetate and sodium carbonate solution. The organic phase was dried and evaporated and the residue purified by chromatography eluting with cyclohexane:ethyl acetate (2:1) to give the title compound as a brown oil (0.40 g).
Name
(1-acetyl-2,3-dihydro-1H-indol-5-yl)-acetic acid methyl ester
Quantity
0.6 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10](C(=O)C)[CH2:9][CH2:8]2>Cl>[CH3:1][O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH2:9][CH2:8]2
|
Inputs


Step One
|
Name
|
(1-acetyl-2,3-dihydro-1H-indol-5-yl)-acetic acid methyl ester
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC=1C=C2CCN(C2=CC1)C(C)=O)=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at room temperature for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 5 h
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methanol (20 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with concentrated sulphuric acid (5 drops)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between ethyl acetate and sodium carbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with cyclohexane:ethyl acetate (2:1)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC=1C=C2CCNC2=CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
